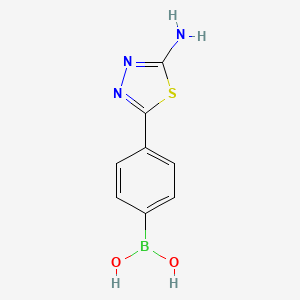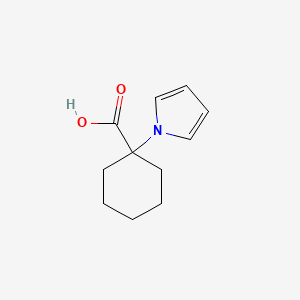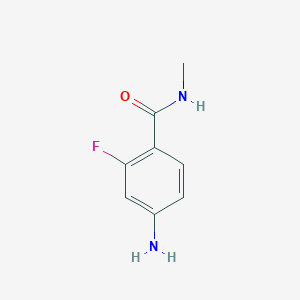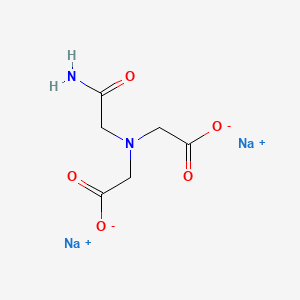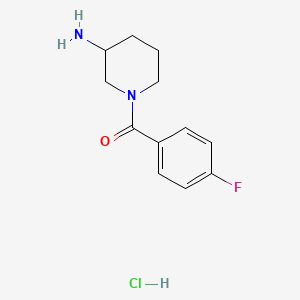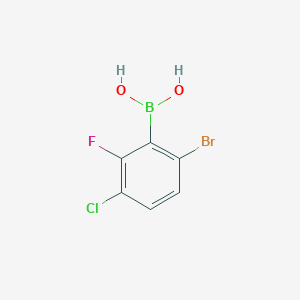
6-Bromo-3-chloro-2-fluorophenylboronic acid
Übersicht
Beschreibung
6-Bromo-3-chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 . It is a solid substance that is typically stored at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
This compound is a light brown powder . and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 253.26 .
Boronic acids, including 6-Bromo-3-chloro-2-fluorophenylboronic acid, are increasingly utilized in diverse areas of research . Here are some potential applications:
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The specific results or outcomes would depend on the particular sensing application and the specific diols or Lewis bases being detected .
-
Biological Labeling, Protein Manipulation, and Modification
- Field : Biochemistry
- Application : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation, and modification .
- Method : The specific methods of application or experimental procedures would depend on the specific biological labeling, protein manipulation, or modification task being undertaken .
- Results : The specific results or outcomes would depend on the particular biological labeling, protein manipulation, or modification task .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : Boronic acids are used as versatile reagents in organic synthesis . They are involved in various types of reactions including cross-coupling reactions, homologation reactions, and conversions .
- Method : The specific methods of application or experimental procedures would depend on the specific organic synthesis task being undertaken .
- Results : The specific results or outcomes would depend on the particular organic synthesis task .
-
Protodeboronation
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific protodeboronation task being undertaken .
- Results : The specific results or outcomes would depend on the particular protodeboronation task .
-
Drug Discovery
- Field : Pharmaceutical Chemistry
- Application : Boronic acids are used in the discovery and development of new drugs . They can act as pharmacophores or bioisosteres, and can also be used in the creation of prodrugs .
- Method : The specific methods of application or experimental procedures would depend on the specific drug discovery task being undertaken .
- Results : The specific results or outcomes would depend on the particular drug discovery task .
-
Material Science
- Field : Material Science
- Application : Boronic acids are used in the development of new materials . They can be used in the creation of polymers, gels, and other materials .
- Method : The specific methods of application or experimental procedures would depend on the specific material science task being undertaken .
- Results : The specific results or outcomes would depend on the particular material science task .
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-bromo-3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWDCSBDDYTXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228065 | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2-fluorophenylboronic acid | |
CAS RN |
1451392-87-2 | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
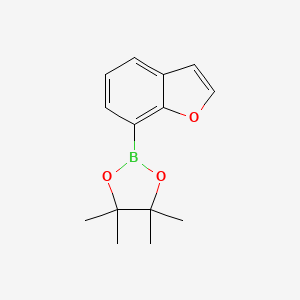
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
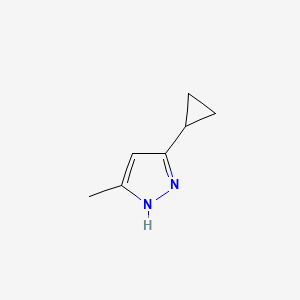
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)
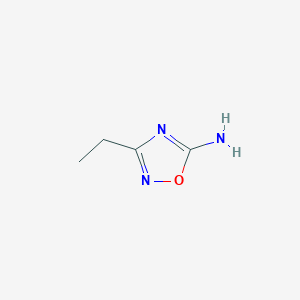
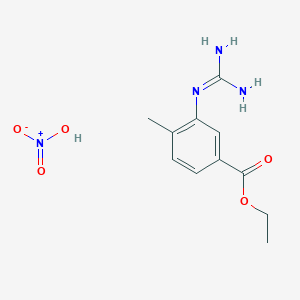
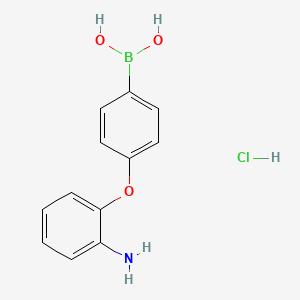
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
